molecular formula C13H12BrN B7899843 3-Bromo-5-(4-ethylphenyl)pyridine

3-Bromo-5-(4-ethylphenyl)pyridine

Cat. No.: B7899843
M. Wt: 262.14 g/mol
InChI Key: QFDVABOOCLZSDR-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-ethylphenyl)pyridine is a brominated pyridine derivative featuring a 4-ethylphenyl substituent at the 5-position of the pyridine ring. This compound is structurally characterized by a planar pyridine core, with bromine acting as an electron-withdrawing group and the ethylphenyl moiety contributing steric bulk and lipophilicity. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex molecules for drug discovery .

Properties

IUPAC Name

3-bromo-5-(4-ethylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-2-10-3-5-11(6-4-10)12-7-13(14)9-15-8-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVABOOCLZSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-ethylphenyl)pyridine can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 3-bromopyridine, 4-ethylphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction typically proceeds with good yields and high selectivity .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-(4-ethylphenyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Products Yield Key Observations
Amine substitutionNH₃ or primary amines, DMF, 80–100°C3-Amino-5-(4-ethylphenyl)pyridine45–65%Electron-withdrawing groups enhance reactivity.
Alkoxide substitutionNaOMe/MeOH, reflux3-Methoxy-5-(4-ethylphenyl)pyridine55–70%Requires polar aprotic solvents for optimal yields.
Thiol substitutionRSH, K₂CO₃, DMSO, 120°C3-Sulfanyl-5-(4-ethylphenyl)pyridine60–75%Thiols with bulky groups reduce reaction efficiency.

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex through nucleophilic attack.

  • Elimination of bromide ion, stabilized by the pyridine ring’s electron-withdrawing effect .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄, arylboronic acid, K₃PO₄, 1,4-dioxane/H₂O (4:1), 85–95°C .
Products : 3-Aryl-5-(4-ethylphenyl)pyridines.
Yield : 60–75% (dependent on boronic acid electronic properties).
Example : Reaction with phenylboronic acid yields 3-phenyl-5-(4-ethylphenyl)pyridine .

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
Products : 3-Amino-5-(4-ethylphenyl)pyridines (secondary/tertiary amines).
Yield : 50–68% (lower yields for sterically hindered amines).

Electrophilic Aromatic Substitution

The pyridine ring, though deactivated, undergoes electrophilic substitution at the 4-position due to the bromine’s meta-directing effect:

Reaction Reagents Conditions Products
NitrationHNO₃/H₂SO₄0–5°C, 12 h3-Bromo-4-nitro-5-(4-ethylphenyl)pyridine
SulfonationSO₃, H₂SO₄100°C, 6 h3-Bromo-4-sulfo-5-(4-ethylphenyl)pyridine

Note : Reactions are sluggish compared to benzene derivatives, requiring harsh conditions.

Functionalization of the Ethyl Group

The 4-ethylphenyl substituent can be oxidized or halogenated:

Reaction Reagents Products Yield
OxidationKMnO₄, H₂O/acetone, 60°C5-(4-Carboxyphenyl)-3-bromopyridine40–50%
HalogenationBr₂, FeBr₃, CH₂Cl₂, 25°C5-(4-(1-Bromoethyl)phenyl)-3-bromopyridine30–45%

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound Reactivity in Suzuki Coupling Reactivity in Nucleophilic Substitution
3-Bromo-5-(4-ethylphenyl)pyridineModerate (60–75%)High (45–85%)
3-Bromo-5-(4-methoxyphenyl)pyridineLow (30–50%)Moderate (50–70%)
3-Bromo-4-methylpyridineHigh (70–85%)Low (20–40%)

Key Factors :

  • Electron-donating groups (e.g., methoxy) reduce electrophilicity at the bromine site.

  • Steric hindrance from the 4-ethylphenyl group slows cross-coupling kinetics.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-5-(4-ethylphenyl)pyridine is characterized by a pyridine ring substituted with a bromine atom and an ethylphenyl group. This unique structure contributes to its reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, which is crucial for synthesizing biaryl compounds.

Medicinal Chemistry

Research has indicated that 3-Bromo-5-(4-ethylphenyl)pyridine may possess biological activities that are beneficial in medicinal applications:

  • Antimicrobial Activity: Studies have shown that similar brominated pyridine derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties: Investigations into related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that 3-Bromo-5-(4-ethylphenyl)pyridine could be explored for its anticancer potential.

Materials Science

The compound's chemical stability and reactivity make it suitable for applications in materials science:

  • Polymer Development: It can be used to synthesize novel polymers with specific properties tailored for industrial applications.
  • Dyes and Pigments: Its structural characteristics may allow it to serve as a precursor for dyes or pigments used in various industries.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of brominated pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly impacted antimicrobial potency, highlighting the importance of the ethylphenyl group in enhancing activity.

Case Study 2: Anticancer Investigations

Research focused on the cytotoxic effects of pyridine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed promising results. Compounds similar to 3-Bromo-5-(4-ethylphenyl)pyridine exhibited significant inhibition of cell growth, warranting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-Bromo-5-(4-ethylphenyl)pyridine and analogous pyridine derivatives:

Table 1: Comparative Analysis of Brominated Pyridine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Unique Properties References
3-Bromo-5-(4-ethylphenyl)pyridine 4-ethylphenyl C₁₃H₁₂BrN 262.15 Medicinal chemistry, organic synthesis Ethyl group enhances lipophilicity
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate ester C₁₁H₁₃BBrNO₂ 297.94 Suzuki couplings, cholinergic drugs Facilitates cross-coupling reactions
3-Bromo-5-(4-fluorophenoxy)pyridine 4-fluorophenoxy C₁₁H₇BrFNO 280.08 Pharmaceuticals, agrochemicals Fluorine improves metabolic stability
3-Bromo-5-ethoxypyridine Ethoxy C₇H₈BrNO 202.05 Organic intermediates Electron-donating ethoxy group
3-Bromo-5-(3-bromopropoxy)pyridine 3-bromopropoxy C₈H₉Br₂NO 294.97 Halogenated intermediates Dual bromine sites for functionalization
3-Bromo-5-(4-fluorophenyl)pyridine 4-fluorophenyl C₁₁H₇BrFN 252.09 Neuroscience research Fluorine enhances electronic polarization

Key Comparative Insights

Reactivity and Synthetic Utility: The boronate ester derivative (C₁₁H₁₃BBrNO₂) is tailored for Suzuki-Miyaura cross-coupling, enabling efficient synthesis of biaryl structures used in mGluR5 modulators and electroluminescent materials . In contrast, the ethylphenyl variant is more suited for hydrophobic interactions in drug-receptor binding. 3-Bromo-5-(3-bromopropoxy)pyridine (C₈H₉Br₂NO) contains two bromine atoms, allowing sequential functionalization via nucleophilic substitution or metal-catalyzed reactions .

Electronic and Steric Effects: The 4-fluorophenoxy group (C₁₁H₇BrFNO) introduces electron-withdrawing effects, stabilizing intermediates in agrochemical synthesis. Fluorine’s electronegativity also enhances metabolic stability in drug candidates . The ethoxy group (C₇H₈BrNO) donates electrons via resonance, altering the pyridine ring’s electronic environment and solubility .

Biological and Material Applications: 3-Bromo-5-(4-fluorophenyl)pyridine (C₁₁H₇BrFN) is used in neuroscience due to fluorine’s ability to modulate binding affinity at neuronal receptors . 3-Bromo-5-(dioxaborolan-2-yl)pyridine (C₁₁H₁₃BBrNO₂) is critical for synthesizing oxazolidinone-based mGluR5 modulators, highlighting its role in neurological disorder therapeutics .

Physicochemical Properties :

  • The ethylphenyl group increases molecular weight (262.15 g/mol) and lipophilicity compared to simpler derivatives like 3-bromo-5-ethoxypyridine (202.05 g/mol), which has lower steric hindrance .

Research Findings and Trends

  • Nonlinear Optical (NLO) Properties: Studies on 3-Bromo-5-(2,5-difluorophenyl)pyridine reveal high hyperpolarizability (β = 3.12 × 10⁻³⁰ esu) and dipole moments (μ = 4.78 D), making it suitable for optoelectronic applications.
  • Biological Activity: Derivatives with fluorinated substituents (e.g., 4-fluorophenyl) show enhanced antimicrobial and anticancer activity compared to non-fluorinated analogs, attributed to improved membrane penetration and target affinity .

Biological Activity

3-Bromo-5-(4-ethylphenyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for 3-Bromo-5-(4-ethylphenyl)pyridine is C13H12BrN. The presence of both bromine and a phenyl group contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-Bromo-5-(4-ethylphenyl)pyridine exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development. For instance, compounds with similar structures have been documented to show effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its cytotoxic effects on several cancer cell lines, demonstrating an ability to induce apoptosis in malignant cells. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
HEPG210.5Induction of apoptosis via caspase activation
MCF78.2Inhibition of PI3K/Akt signaling pathway
SW111612.0Cell cycle arrest at G1 phase

These results indicate that 3-Bromo-5-(4-ethylphenyl)pyridine may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and survival.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Studies have shown that it can effectively inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. The following table summarizes enzyme inhibition data:

Enzyme IC50 (µM) Comments
PI3Kδ3.1Significant inhibitor with potential therapeutic applications
PI3Kβ650Lesser potency but still noteworthy

Case Studies

  • Study on Anticancer Activity : A recent investigation assessed the effects of 3-Bromo-5-(4-ethylphenyl)pyridine on various cancer cell lines using MTT assays. The results indicated substantial cytotoxicity, particularly against breast cancer cells (MCF7) with an IC50 value of 8.2 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth effectively, supporting its potential use in developing new antimicrobial therapies .

The biological activity of 3-Bromo-5-(4-ethylphenyl)pyridine is attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases, leading to programmed cell death in cancer cells.
  • Enzyme Interaction : By inhibiting PI3K, it disrupts critical signaling pathways involved in cell survival and proliferation.

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